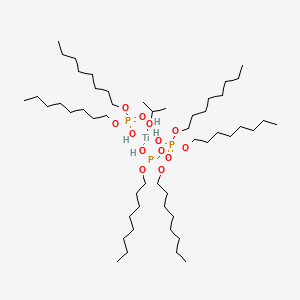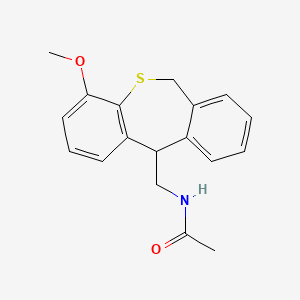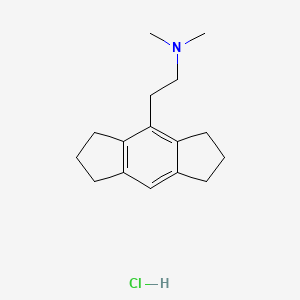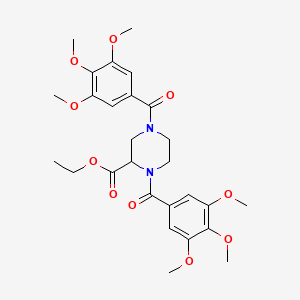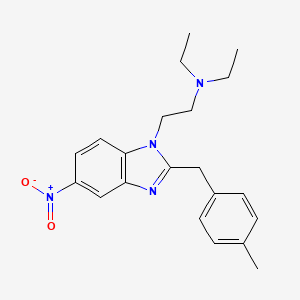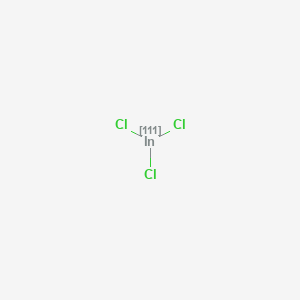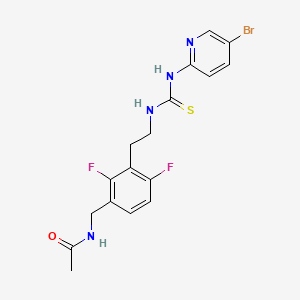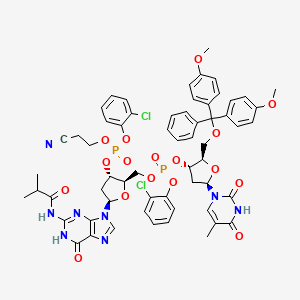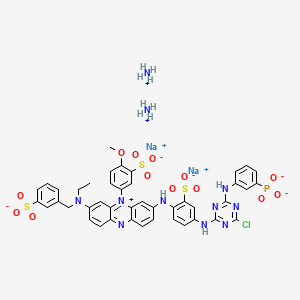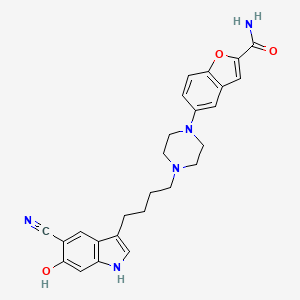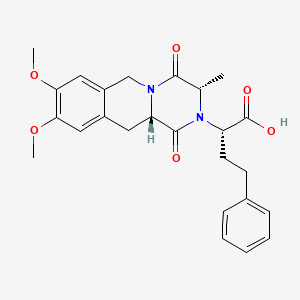
Diketopiperazine moexiprilat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diketopiperazine moexiprilat is a compound derived from moexipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Diketopiperazines are a class of cyclic dipeptides formed by the condensation of two amino acids. They are known for their stability and resistance to enzymatic hydrolysis, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diketopiperazines can be synthesized through various methods, including chemical and enzymatic routes. One common method involves the cyclization of dipeptides under acidic or basic conditions. For example, the synthesis of diketopiperazine moexiprilat can be achieved by cyclizing the dipeptide precursor of moexiprilat under controlled pH conditions .
Industrial Production Methods
Industrial production of diketopiperazines often involves chemoenzymatic methods to achieve high yields and purity. The use of adenylation enzymes has been reported to facilitate the one-pot synthesis of diketopiperazines, including moexiprilat, under mild conditions . This method minimizes racemization and allows for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diketopiperazine moexiprilat undergoes various chemical reactions, including:
Oxidation: Catalyzed by oxidoreductases or chemical oxidants.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted diketopiperazines, which can exhibit different biological activities depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Diketopiperazine moexiprilat has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of peptidomimetics and other bioactive molecules.
Biology: Studied for its role in enzyme inhibition and protein-protein interactions.
Mecanismo De Acción
Diketopiperazine moexiprilat exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, moexiprilat inhibits kininase II, which degrades bradykinin, further contributing to its antihypertensive effects .
Comparación Con Compuestos Similares
Similar Compounds
Moexipril: The prodrug form of moexiprilat, which is converted to the active diketopiperazine moexiprilat in the body.
Other ACE Inhibitors: Compounds like enalaprilat and lisinopril, which also inhibit ACE but differ in their chemical structure and pharmacokinetics.
Uniqueness
This compound is unique due to its cyclic dipeptide structure, which imparts stability and resistance to enzymatic degradation. This makes it a valuable compound for long-term therapeutic applications and research into enzyme inhibition mechanisms.
Propiedades
Número CAS |
112468-23-2 |
|---|---|
Fórmula molecular |
C25H28N2O6 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(2S)-2-[(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H28N2O6/c1-15-23(28)26-14-18-13-22(33-3)21(32-2)12-17(18)11-20(26)24(29)27(15)19(25(30)31)10-9-16-7-5-4-6-8-16/h4-8,12-13,15,19-20H,9-11,14H2,1-3H3,(H,30,31)/t15-,19-,20-/m0/s1 |
Clave InChI |
IIPIDAGAGXRRKJ-YSSFQJQWSA-N |
SMILES isomérico |
C[C@H]1C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O)OC)OC |
SMILES canónico |
CC1C(=O)N2CC3=CC(=C(C=C3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





